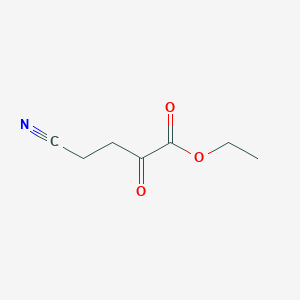
4-Methylbenzaldehyde
概述
描述
- 它作为有机合成中间体发挥着至关重要的作用,尤其是在香料、三芳基甲烷染料和其他特种化学品的生产中。
- 该化合物是在对二甲苯 的紫外光照射氧化过程中产生的主要氧化产物,涉及光诱导电子转移机制 .
对甲苯甲醛: 是一种芳香醛,化学式为 。它是一种无色液体。
作用机制
- 对甲苯甲醛 发挥作用的确切分子靶点和途径尚未得到广泛研究。需要进一步研究来阐明其机制。
准备方法
- 工业生产方法可能有所不同,但对二甲苯 的氧化仍然是主要途径。
对甲苯甲醛: 通常通过氧化 来合成。反应条件包括使用氧化剂,例如铬酸或高锰酸钾。
化学反应分析
- 常见的试剂包括氧化剂、还原剂和路易斯酸。
对甲苯甲醛: 会经历各种化学反应:
科学研究应用
化学: 用作香料和染料合成的中间体。
生物学: 可能作为微生物培养基中的底物(例如,菌株的 )。
医学: 直接应用有限,但其衍生物可能具有潜在的药用价值。
工业: 特种化学品生产必不可少。
相似化合物的比较
- 类似的化合物包括其他醛(例如苯甲醛、邻甲苯甲醛)和芳香族衍生物。
对甲苯甲醛: 由于其特定的结构(苯环对位上的甲基)而独一无二。
属性
IUPAC Name |
4-methylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O/c1-7-2-4-8(6-9)5-3-7/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXLOVSHXALFLKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9041520 | |
| Record name | 4-Methylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9041520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless liquid with a floral odor; [HSDB] | |
| Record name | Benzaldehyde, 4-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Methylbenzaldehyde | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3309 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 4-Methylbenzaldehyde | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029638 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
204 °C, BP: 106 °C at 10 mm Hg, 204.00 °C. @ 760.00 mm Hg | |
| Record name | 4-METHYLBENZALDEHYDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5361 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 4-Methylbenzaldehyde | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029638 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Miscible with ethanol, ethyl ether, acetone; very soluble in chloroform, In water, 2.27X10+3 mg/L at 25 °C, 2.27 mg/mL at 25 °C | |
| Record name | 4-METHYLBENZALDEHYDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5361 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 4-Methylbenzaldehyde | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029638 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Density |
1.0194 g/cu cm at 17 °C | |
| Record name | 4-METHYLBENZALDEHYDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5361 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.25 [mmHg], 2.5X10-1 mm Hg at 25 °C | |
| Record name | 4-Methylbenzaldehyde | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3309 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 4-METHYLBENZALDEHYDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5361 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
COLORLESS LIQUID | |
CAS No. |
104-87-0 | |
| Record name | 4-Methylbenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=104-87-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methylbenzaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000104870 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | p-Tolualdehyde | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2224 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzaldehyde, 4-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Methylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9041520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | p-tolualdehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.952 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | P-TOLUALDEHYDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GAX22QZ28Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 4-METHYLBENZALDEHYDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5361 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 4-Methylbenzaldehyde | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029638 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
-6 °C | |
| Record name | 4-METHYLBENZALDEHYDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5361 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 4-Methylbenzaldehyde | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029638 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 4-methylbenzaldehyde?
A1: this compound has the molecular formula C8H8O and a molecular weight of 120.15 g/mol.
Q2: How can this compound be spectroscopically characterized?
A: this compound exhibits characteristic spectroscopic signatures. For instance, it shows a negative 7J(CHO, CH3) coupling constant of −0.030 Hz in CS2/C6D12/TMS and (−)0.035 Hz in acetone-d6 solutions at 297 K, a phenomenon attributed to the significant contribution of a valence bond structure with an ionic carbonyl bond. []
Q3: What are the common synthetic applications of this compound?
A: this compound serves as a versatile building block in organic synthesis. It is commonly employed in condensation reactions, such as the Claisen-Schmidt condensation, to produce chalcones. [] Additionally, it can undergo benzoin condensation in the presence of a cyanide ion catalyst to form α-hydroxy ketones. []
Q4: How does this compound react in the presence of thiosemicarbazide?
A: The reaction of this compound with thiosemicarbazide leads to the formation of this compound thiosemicarbazone. This compound is characterized by an intramolecular N—H⋯N hydrogen bond, which stabilizes its molecular conformation. []
Q5: Can this compound be used to synthesize polymers?
A: Yes, this compound can be used as a starting material for polymer synthesis. For example, it can be converted to 2-alkoxy-4-methylbenzaldehydes, which then form Schiff bases. These Schiff bases undergo intermolecular self-condensation in alkaline conditions to yield oligo- and poly(1,4-phenyleneethenylene)s with a regular constitution and (E)-configuration. []
Q6: Can this compound be used as a starting material for the synthesis of heterocyclic compounds?
A: Absolutely. this compound plays a crucial role in constructing various heterocycles. For instance, it reacts with 6-aminopyrimidine-2,4(1H,3H)-dione and 5,5-dimethyl-1,3-cyclohexanedione to yield 8,8-dimethyl-5-(4-methylphenyl)-8,9-dihydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione. [] It also acts as a precursor in synthesizing 2,3-dihydro-1H-pyrrolo[1,2-a]indoles through a series of reactions, starting with its conversion to 2-bromo-5-methoxy-4-methylbenzaldehyde. []
Q7: How do derivatives of this compound, specifically benzaldehyde derivatives, interact with human and mouse CYP2A enzymes?
A: Benzaldehyde derivatives demonstrate differential inhibition of human CYP2A6 and mouse CYP2A5 enzymes. This compound and 4-methoxybenzaldehyde exhibit potent inhibition of CYP2A6 with Kic values of 0.36 µM and 0.73 µM, respectively. Notably, except for 4-methoxybenzaldehyde, all tested compounds showed differential inhibition of CYP2A5 and CYP2A6. []
Q8: How is this compound employed in the synthesis of metal complexes?
A: this compound serves as a precursor for ligands used in the synthesis of transition metal complexes. For example, it can react with 2-amino-6-nitrobenzothiazole to produce Schiff base ligands, which subsequently coordinate with Co(II), Ni(II), and Cu(II) ions to form complexes with octahedral or square planar/tetrahedral geometries. []
Q9: How does water influence the aerobic oxidation of this compound in the presence of cobalt-based catalysts?
A: The presence of water significantly influences the aerobic oxidation of this compound catalyzed by cobalt-based catalysts (Co, Co/Mn/Br, and Co/Mn). Increasing water concentration in acetic acid leads to a decrease in the rates of elementary steps in both Co/Br and Co/Mn/Br catalyzed reactions. This behavior is attributed to the replacement of acetic acid ligands with water ligands in the coordination sphere of the catalyst metals. []
Q10: What is the role of this compound in the synthesis of porphyrin complexes?
A: this compound acts as a key reactant in the synthesis of porphyrins like 5,10,15,20-tetrakis(4-tolyl)porphyrin [H2TTP]. In this reaction, this compound condenses with pyrrole in propionic acid to yield the desired porphyrin structure. []
Q11: What is the antifungal activity of D-glucosamine Schiff base derived from this compound?
A: The D-glucosamine Schiff base synthesized from this compound exhibits good antifungal activity against Colletotrichum musae and Colletotrichum gloeosporioides. []
Q12: Are there any reported applications of this compound in the context of enantioselective catalysis?
A: Yes, this compound is used as a substrate in enantioselective aldol reactions catalyzed by chiral organocatalysts. Specifically, (R)- or (S)-PicAm-2 has been shown to catalyze the aldol reaction between cyclohexanone and this compound with high enantioselectivity (95-99% ee). []
Q13: What is the role of this compound in flavor and fragrance applications?
A: this compound is a known flavor and fragrance compound. It is identified as a key compound contributing to the popcorn flavor in fragrant rice varieties. [] Additionally, it is found as a bound volatile in kiwifruit, released upon enzymatic hydrolysis. []
Q14: Are there any reported cosmetic or dermatological uses of this compound?
A: Yes, this compound is reported as a component in cosmetic or dermatological preparations. The proportion of this compound and other benzaldehydes used in such formulations is typically less than 5 wt%, and often less than 1 wt%, based on the total weight of the preparation. []
Q15: What are the applications of microporous polyaminal networks synthesized using this compound?
A: Microporous polyaminal networks synthesized using this compound, such as PAN-MP, have potential applications in gas adsorption. These materials, characterized by their high surface area and tunable pore sizes, exhibit high CO2 adsorption capacities and selectivities over N2 and CH4, making them promising candidates for carbon capture and gas separation technologies. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![Methyl 1-[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(acetyloxymethyl)oxolan-2-yl]-1,2,4-triazole-3-carboxylate](/img/structure/B123429.png)

![8-Methyl-8-azabicyclo[3.2.1]oct-6-ene](/img/structure/B123433.png)



